molecular formula C8H10N2O B183629 5,6,7,8-Tetrahydroquinoxalin-2-ol CAS No. 27579-58-4

5,6,7,8-Tetrahydroquinoxalin-2-ol

Cat. No.: B183629
CAS No.: 27579-58-4
M. Wt: 150.18 g/mol
InChI Key: LSGFRZKZEUUPIP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of quinoxaline, characterized by the presence of a hydroxyl group at the second position and a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-2-ol involves its interaction with specific molecular targets. For instance, as a P2X1-purinoceptor antagonist, it inhibits the receptor’s activity, which is crucial for sperm transport in male reproductive systems. This inhibition can potentially lead to a novel nonhormonal method of male contraception . The compound’s effects on other biological pathways are still under investigation, with ongoing research aimed at elucidating its full range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoxalin-2-ol is unique due to its specific structural features, including the hydroxyl group and partially saturated ring. These characteristics confer distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to act as a P2X1-purinoceptor antagonist further distinguishes it from other quinoxaline derivatives .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGFRZKZEUUPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356175
Record name 5,6,7,8-tetrahydroquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27579-58-4
Record name 5,6,7,8-tetrahydroquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6,7,8-hexahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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